1,2,3,4-Tetrahydroisoquinolin-7-amine (CAS 72299-68-4) is a functionalized heterocyclic intermediate belonging to the tetrahydroisoquinoline (THIQ) class. The THIQ scaffold is a well-established privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and its utility in constructing compounds targeting the central nervous system.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrYrDiZJBANtXeVnaA5YJXuvE5fuMfzODQDHzxpLOvbiUz96UGazQghHIOckXE28MYxFnpQeXu5iR2zHEb8ZlmcAUlw2UD24lOOUfNgPar5i1JRUWcv-WZP80iHJdbmzXvbdsQI8lhOjHnGtTNuhCs1DNElTYedrI%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbxsV-12HDxzQ7XfZACKyhx-PcYKWJ_DYDsSqt4nCrBqBY6rkHtxkEZXugbTFgjFpZmtz2aDFXEbYW73e-lgUIh6_oEzYnQL-YXNJl44YSZ3SqEM5TLkeVz0gBrb9ujb4EaDp8ziXd1I7pnqP2D3ah_s_x3v_6FFiexIfqYOAT04TgnfS4YUzLeuHYoxDC3gwz_-qz8Y6sj3H01VcC1noxs00Zxv8hMJvZ-phDWj_jYC7EZr_A-sCs_NOK9HGFmRAIyzXDhWR8dUVZ81Kdku1-dGwvf2iE59niA0FXpw%3D%3D)] The defining feature of this specific compound is the primary aromatic amine at the C7 position, which serves as a chemically versatile and regio-specific handle for synthesizing complex molecular architectures, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEENepYx1jNPnA3U4lrq5wERC7wIXZ0zDlW8-IrneymLDZQn1S7Wy7AhlIRJ4n_KP9OsomGrfwphtV1aFhGv9CSjbfMfXPgNnVN9KwBp_MyGjMmfY4xBEsw39jKGjwdEOiooO0C)]
Substituting 1,2,3,4-Tetrahydroisoquinolin-7-amine with its positional isomers (e.g., 5-amino, 6-amino, or 8-amino) is synthetically and functionally invalid for most targeted applications. The location of the amine dictates the geometric exit vector for subsequent chemical modifications, which is a critical determinant of a final compound's ability to bind to a specific protein pocket.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEENepYx1jNPnA3U4lrq5wERC7wIXZ0zDlW8-IrneymLDZQn1S7Wy7AhlIRJ4n_KP9OsomGrfwphtV1aFhGv9CSjbfMfXPgNnVN9KwBp_MyGjMmfY4xBEsw39jKGjwdEOiooO0C)] Using an incorrect isomer results in a fundamentally different molecule with a distinct three-dimensional shape and altered electronic properties, leading to dramatic losses in biological potency, target selectivity, or complete changes in the mechanism of action. Procurement of the C7-isomer is therefore essential when the synthetic route or structure-activity relationship (SAR) data specifies functionalization at this precise position.
Functionalization at the C7 position of the tetrahydroisoquinoline (THIQ) nucleus is a documented strategy for engineering target selectivity. A study on phenylethanolamine N-methyltransferase (PNMT) inhibitors showed that introducing a hydrophilic, electron-withdrawing group at the 7-position dramatically reduced binding affinity for the α2-adrenoceptor.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)] A 7-aminosulfonyl derivative, which can be synthesized from 1,2,3,4-tetrahydroisoquinolin-7-amine, exhibited a 4100-fold selectivity for PNMT over the α2-adrenoceptor.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)] This was a 23-fold improvement over the parent compound lacking the 7-position substituent, demonstrating the critical role of this specific regio-isomer in achieving a clean pharmacological profile.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)]
| Evidence Dimension | Pharmacological Selectivity (α2 Ki / PNMT Ki) |
| Target Compound Data | 4100 (for 7-aminosulfonyl-THIQ derivative) |
| Comparator Or Baseline | 180 (for parent compound SK&F 29661 without 7-position modification) |
| Quantified Difference | 23-fold higher selectivity |
| Conditions | In vitro competitive binding assays against PNMT and α2-adrenoceptors. |
This evidence justifies the procurement of the 7-amino isomer specifically to synthesize next-generation compounds where off-target effects at adrenoceptors must be minimized.
The point of attachment for side chains on the THIQ scaffold is a primary determinant of kinase inhibitory potency. In the development of Rho-kinase (ROCK) inhibitors, a direct comparison was made between a phenylglycine-based THIQ-1-carboxamide and a phenylalanine-based THIQ-3-carboxamide.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)] The THIQ-3-carboxamide analog (Compound 23) demonstrated high potency with a ROCK-II IC50 of 7 nM.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)] In stark contrast, the THIQ-1-carboxamide analog (Compound 22) was over 50 times less potent, with a ROCK-II IC50 of 371 nM.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)] This highlights that even adjacent changes in the exit vector for a key substituent lead to a massive loss of activity, reinforcing the non-interchangeable nature of THIQ building blocks based on their substitution pattern.
| Evidence Dimension | ROCK-II Kinase Inhibition (IC50) |
| Target Compound Data | 7 nM (for THIQ-3-carboxamide scaffold) |
| Comparator Or Baseline | 371 nM (for THIQ-1-carboxamide scaffold) |
| Quantified Difference | >53-fold higher potency |
| Conditions | In vitro enzyme inhibition assay for ROCK-II. |
For researchers developing kinase inhibitors, this demonstrates that selecting a THIQ intermediate with the correct point of attachment, such as the C7-amine, is a critical procurement decision to avoid synthesizing low-potency compounds.
The C7 position of the THIQ core is well-suited for solid-phase organic synthesis (SPOS), a key technology for the rapid generation of compound libraries. Methodologies have been developed that specifically use a C7-functionalized THIQ precursor, derived from tyrosine, as the anchor point for building molecular diversity.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)] In one reported scheme, a 7-hydroxy-THIQ derivative was attached to a solid support, enabling subsequent modifications like acylation and reductive amination on the scaffold's secondary amine to produce libraries of 1,2,3,4-tetrahydroisoquinoline-3-carboxamides.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)] The C7-amine provides a direct synthetic entry point to analogous structures via conversion to other functional groups compatible with this established high-throughput workflow.
| Evidence Dimension | Synthetic Route Compatibility |
| Target Compound Data | C7-amine provides a versatile handle for derivatization compatible with established C7-anchored solid-phase synthesis workflows. |
| Comparator Or Baseline | Other isomers may not be compatible with established resin-attachment strategies that rely on C7 functionalization derived from readily available starting materials like tyrosine. |
| Quantified Difference | Enables established high-throughput synthesis workflow. |
| Conditions | Solid-phase synthesis employing a Marshall resin support and subsequent acylation/amination reactions. |
Procuring the 7-amino isomer provides access to established, efficient solid-phase synthesis routes, making it a practical choice for library synthesis and hit-to-lead campaigns.
This compound is the correct choice for synthetic campaigns aiming to develop selective ligands for aminergic GPCRs, such as dopamine or adrenergic receptors.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnsavd5uX_hOLvMoZRJ03zV7fd4r9el_Dt_uGoXiMVPJx_sXUJEyoTuCCHPuD_9Bct9POg32t4G7XJVfaj9-herpgSG8H5sQk-8AFzShb4aqtHwriKRLBUspX-XeslhK-AgPFngGWBBq9Ahw%3D%3D)] The evidence shows that functionalization at the C7 position is a key strategy for tuning out activity at related receptors like the α2-adrenoceptor, a critical step in developing drug candidates with fewer side effects.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYqN_huPtA6aLaQQ4JccE9t3ta97ZO1Jcd1wCIGyS8I7bw3KFgCUq_yJR_v7Q28SagADpOvOFZmKDH0dZc7jDPAln3zcnTPDDtd8-y5fng203CZFgR4eI435xXc8OHTg9XF48%3D)]
As a starting material for kinase inhibitor programs, particularly for targets like Rho-kinase (ROCK). Structure-activity data confirms that the precise placement of substituents on the THIQ core is essential for achieving high potency.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEY-V6HwkZGcDRufXrt6tSOtrRBJUGAVICxOKLasTN7CTlnyNrmSptQp30q1HDaE6NyBjvIkQkrBrcCulJzvWixT5uaJ1pAknn9mVC3H21y1LOa2wYbi7ggvBJzeUhi3b5JI4nA3KFStVZwrPU62fg6MGLQP-JaBjrEngIuNWzLmTbXAibUT7T1cRcO)] Using the 7-amino isomer ensures that the exit vector for side-chain exploration is correctly positioned as dictated by the target's binding site topology.
Ideal for constructing focused chemical libraries via solid-phase or parallel synthesis. The C7-amino group provides a reliable chemical handle that is compatible with established high-throughput synthesis workflows designed around C7-functionalized THIQ scaffolds.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFaySd7NoM8UWC4NESaRhMj4jKXz7oTZLkgIbTUVuKOq6Gc_bHxEXz2kyB22PrOFs-ZY8LCbPuFlgnZ8cWf2MY3yzrsKcN8WKZxBe-7gF9s28yg4cnK13IM0LfCcFucvPxOlyQkbdZAo2lv8us%3D)] This makes it a practical and efficient choice for lead discovery projects requiring the rapid synthesis of numerous analogs.